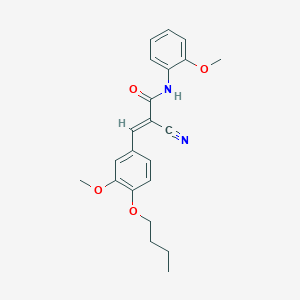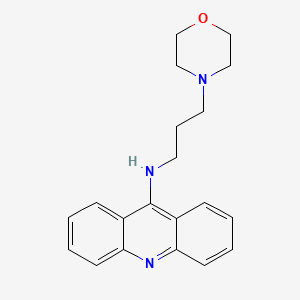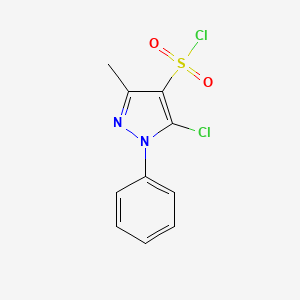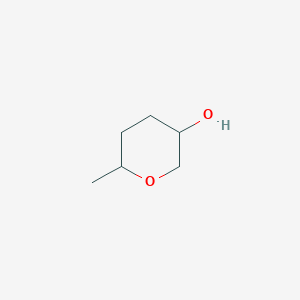
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide is a chemical compound that has been the focus of many scientific studies due to its potential therapeutic applications. This compound is also known as BM-573 or SR-27897 and is a member of the family of compounds known as enaminones. Enaminones have been found to exhibit a wide range of biological activities and have been studied extensively for their potential use as therapeutic agents.
Mechanism of Action
The mechanism of action of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide involves the inhibition of the enzyme phospholipase A2 (PLA2), which is responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, this compound reduces the production of these mediators, leading to a decrease in inflammation and thrombosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit potent anti-inflammatory and anti-thrombotic effects in vitro and in vivo. In addition, this compound has been shown to reduce the expression of adhesion molecules on endothelial cells, which play a key role in the development of atherosclerosis.
Advantages and Limitations for Lab Experiments
The advantages of using (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide in lab experiments include its potent anti-inflammatory and anti-thrombotic effects, as well as its ability to inhibit PLA2. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide. One potential direction is the development of novel formulations or delivery methods to improve the bioavailability of this compound. Another direction is the investigation of the potential use of this compound in the treatment of other inflammatory and thrombotic diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide involves a multi-step process that begins with the reaction of 4-butoxy-3-methoxybenzaldehyde with malononitrile in the presence of a base. The resulting intermediate is then reacted with 2-methoxybenzylamine to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been found to exhibit potent anti-inflammatory and anti-thrombotic effects, making it a promising candidate for the treatment of cardiovascular diseases such as atherosclerosis and thrombosis.
properties
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-4-5-12-28-20-11-10-16(14-21(20)27-3)13-17(15-23)22(25)24-18-8-6-7-9-19(18)26-2/h6-11,13-14H,4-5,12H2,1-3H3,(H,24,25)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVQOCFYABPQPY-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1H-imidazol-2-yl)carbamoyl]formic acid hydrochloride](/img/structure/B2824171.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2824173.png)

![1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2824175.png)
![3-(2-Chlorophenyl)-5-[1-(4-ethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2824176.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorobenzyl)acetamide](/img/structure/B2824180.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2824182.png)
![3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2824185.png)